
dibenzyl 4-(1H-indol-3-yl)-4,5-dihydro-3,5-isoxazoledicarboxylate 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(1H-indol-3-yl)-4,5-dihydro-3,5-isoxazoledicarboxylate de dibenzyle 2-oxyde est un composé organique complexe doté d’une structure unique qui comprend un cycle indole, un cycle dihydroisoxazole et deux groupes benzyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-(1H-indol-3-yl)-4,5-dihydro-3,5-isoxazoledicarboxylate de dibenzyle 2-oxyde implique généralement plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Formation du cycle indole : Le cycle indole peut être synthétisé par la synthèse de l’indole de Fischer, qui implique la réaction de la phénylhydrazine avec un aldéhyde ou une cétone.
Formation du cycle isoxazole : Le cycle isoxazole peut être synthétisé par la cycloaddition dipolaire-1,3 des oxydes de nitrile avec des alcènes.
Réactions de couplage : Les cycles indole et isoxazole sont ensuite couplés ensemble à l’aide de réactifs et de conditions appropriés, tels que des réactions de couplage croisé catalysées par le palladium.
Benzylation : La dernière étape implique la benzylation du composé pour introduire les groupes benzyle.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus pour garantir un rendement et une pureté élevés. Cela peut inclure l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de l’automatisation pour intensifier le processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(1H-indol-3-yl)-4,5-dihydro-3,5-isoxazoledicarboxylate de dibenzyle 2-oxyde peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ceux qui existent déjà.
Réduction : Les réactions de réduction peuvent être utilisées pour convertir certains groupes fonctionnels en formes plus réactives ou stables.
Substitution : Le composé peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium, le trioxyde de chrome et le peroxyde d’hydrogène.
Réduction : Les agents réducteurs courants comprennent l’hydrure de lithium et d’aluminium, le borohydrure de sodium et l’hydrogène gazeux avec un catalyseur de palladium.
Substitution : Les réactifs courants pour les réactions de substitution comprennent les halogènes, les halogénoalcanes et les nucléophiles tels que les amines et les alcools.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des acides carboxyliques ou des cétones, tandis que la réduction peut donner des alcools ou des amines.
Applications de la recherche scientifique
Le 4-(1H-indol-3-yl)-4,5-dihydro-3,5-isoxazoledicarboxylate de dibenzyle 2-oxyde a plusieurs applications de recherche scientifique :
Chimie médicinale : La structure unique du composé en fait un candidat potentiel pour le développement de médicaments, en particulier pour cibler des enzymes ou des récepteurs spécifiques.
Science des matériaux : Le composé peut être utilisé dans le développement de nouveaux matériaux dotés de propriétés spécifiques, telles que la conductivité ou la fluorescence.
Études biologiques : Le composé peut être utilisé comme sonde pour étudier les processus biologiques et les interactions au niveau moléculaire.
Applications De Recherche Scientifique
Dibenzyl 4-(1H-indol-3-yl)-4,5-dihydro-3,5-isoxazoledicarboxylate 2-oxide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mécanisme D'action
Le mécanisme d’action du 4-(1H-indol-3-yl)-4,5-dihydro-3,5-isoxazoledicarboxylate de dibenzyle 2-oxyde implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. La structure du composé lui permet de se lier à ces cibles et de moduler leur activité, ce qui entraîne divers effets biologiques. Les voies exactes impliquées dépendent de l’application et de la cible spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
4-(1H-indol-3-yl)-4,5-dihydro-1,2-oxazole-3,5-dicarboxylate de dibenzyle 2-oxyde : Ce composé a une structure similaire mais avec un cycle isoxazole différent.
1,3,4-oxadiazoles : Ces composés ont une structure hétérocyclique similaire et sont connus pour leur activité biologique.
Unicité
Le 4-(1H-indol-3-yl)-4,5-dihydro-3,5-isoxazoledicarboxylate de dibenzyle 2-oxyde est unique en raison de sa combinaison spécifique de groupes fonctionnels et de cycles, qui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C27H22N2O6 |
|---|---|
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
dibenzyl 4-(1H-indol-3-yl)-2-oxido-4,5-dihydro-1,2-oxazol-2-ium-3,5-dicarboxylate |
InChI |
InChI=1S/C27H22N2O6/c30-26(33-16-18-9-3-1-4-10-18)24-23(21-15-28-22-14-8-7-13-20(21)22)25(35-29(24)32)27(31)34-17-19-11-5-2-6-12-19/h1-15,23,25,28H,16-17H2 |
Clé InChI |
SHWDCEJAWMZCSA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C2C(C(=[N+](O2)[O-])C(=O)OCC3=CC=CC=C3)C4=CNC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(9S)-1-ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B11715186.png)

![N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide](/img/structure/B11715194.png)
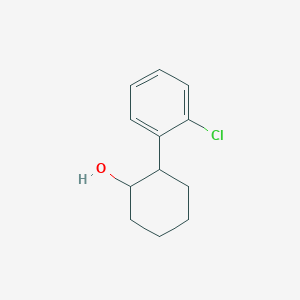
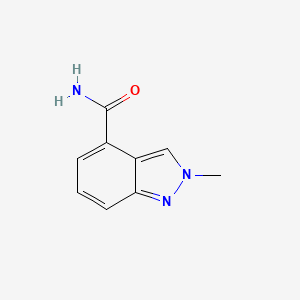

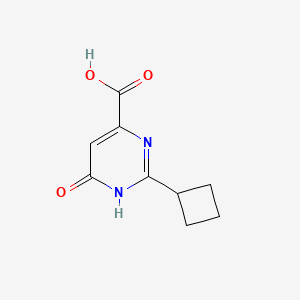
![4,4'-[Benzene-1,4-diylbis(carbonylimino)]bis(3-nitrobenzoic acid)](/img/structure/B11715219.png)
![{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B11715226.png)
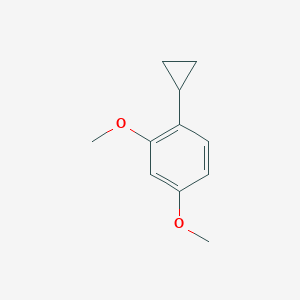
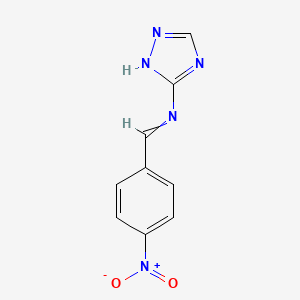
![N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11715243.png)

